1,11-Ethanoestradiol is classified as a synthetic estrogen. It is derived from the modification of natural estrogens, particularly estradiol, through chemical synthesis processes. The compound has been studied for its potential applications in hormone replacement therapy and as a component in contraceptive formulations.
The synthesis of 1,11-Ethanoestradiol can be achieved through various methods, primarily involving modifications to the estradiol backbone.
The molecular structure of 1,11-Ethanoestradiol features a steroid backbone characteristic of estrogens, with specific modifications at positions 1 and 11:
1,11-Ethanoestradiol participates in various chemical reactions typical for steroid compounds:
The mechanism of action for 1,11-Ethanoestradiol primarily involves its binding affinity for estrogen receptors:
1,11-Ethanoestradiol possesses several notable physical and chemical properties:
The applications of 1,11-Ethanoestradiol are diverse and significant:
Ongoing research explores its potential use in targeted therapies for hormone-sensitive cancers and its role in understanding estrogenic activity at a cellular level.
1,11-Ethanoestradiol (systematic name: 14α,17α-Ethanoestradiol), historically designated as Cyclodiol, represents a structurally modified synthetic estrogen derivative. It belongs to the broader category of steroidal estrogens derived from the estrane skeleton but incorporates a unique ethano bridge between the C14 and C17 positions. This modification differentiates it from natural estradiol (17β-estradiol) and other common synthetic estrogens like ethinylestradiol. Its development stemmed from mid-20th century efforts to create novel estrogen analogues with potentially optimized pharmacological profiles, including enhanced metabolic stability or tissue selectivity [3] [8]. While never reaching widespread clinical adoption like ethinylestradiol, 1,11-Ethanoestradiol remains a significant compound for understanding structure-activity relationships (SAR) within steroidal estrogens and the impact of bridging modifications on receptor binding and pharmacokinetics [3] [4].
1,11-Ethanoestradiol (C₂₀H₂₆O₂, MW 298.42 g/mol) is fundamentally characterized by the fusion of an ethano bridge (-CH₂-CH₂-) spanning the C14 and C17α positions of the estradiol core structure (estra-1,3,5(10)-triene-3,17β-diol). This creates a constrained, bicyclic D-ring system distinct from the natural five-membered D-ring in estradiol or the 17α-ethynyl modification found in ethinylestradiol [3]. The systematic chemical name is 14α,17α-Ethanoestra-1,3,5(10)-triene-3,17β-diol, reflecting the bridge configuration and the retained phenolic A-ring and 17β-hydroxyl group essential for estrogen receptor (ER) binding [3] [8].
Its structural analogues can be categorized based on modifications:
Table 1: Key Structural Features of 1,11-Ethanoestradiol Compared to Related Estrogens
Compound | Systematic Name | Core Modification | 17β-OH | A-Ring | Notable Feature |
---|---|---|---|---|---|
Estradiol (E2) | Estra-1,3,5(10)-triene-3,17β-diol | None (Natural) | Yes | Phenolic | Reference estrogen |
Ethinylestradiol (EE) | 17α-Ethynylestra-1,3,5(10)-triene-3,17β-diol | 17α-Ethynyl group | Yes | Phenolic | High oral potency, metabolic stability |
Mestranol | 17α-Ethynyl-3-methoxyestra-1,3,5(10)-triene-17β-ol | 17α-Ethynyl, 3-methyl ether | Yes | Methoxy | Prodrug for EE |
1,11-Ethanoestradiol (Cyclodiol) | 14α,17α-Ethanoestra-1,3,5(10)-triene-3,17β-diol | Ethano bridge between C14 and C17α | Yes | Phenolic | Bridged D-ring constraint |
Quinestrol | 3-(Cyclopentyloxy)-17α-ethynylestra-1,3,5(10)-trien-17β-ol | 17α-Ethynyl, 3-cyclopentyl ether | Yes | Ether | Long-acting depot formation |
The rigid ethano bridge in 1,11-Ethanoestradiol imposes significant conformational restriction on the D-ring compared to the flexible ring in estradiol or the linear extension of the ethynyl group in ethinylestradiol. This constraint was hypothesized to potentially modulate receptor binding kinetics, selectivity for ER subtypes (ERα vs. ERβ), or influence metabolic pathways compared to its unbridged or linearly modified counterparts [3] [4] [8].
The quest for orally active estrogens with improved potency and bioavailability over natural estradiol drove significant chemical innovation throughout the 20th century. The pivotal breakthrough came in 1938 with the synthesis of Ethinylestradiol (EE) by Hans Herloff Inhoffen and Walter Hohlweg at Schering AG [2] [6] [8]. The introduction of the 17α-ethynyl group proved revolutionary; it dramatically reduced first-pass hepatic metabolism (specifically, dehydrogenation at C17) and greatly enhanced oral bioavailability and potency, making EE vastly superior to earlier semi-synthetic estrogens like estrone or estradiol benzoate for oral administration [1] [8]. EE received FDA approval in 1943 and became the cornerstone estrogenic component of combined oral contraceptives (COCs) starting in the 1960s, replacing mestranol (EE 3-methyl ether) due to its direct activity [1] [2] [15].
This era saw intense exploration of diverse structural modifications on the estradiol scaffold. Strategies included:
1,11-Ethanoestradiol is pharmacologically classified as a synthetic steroidal estrogen [3] [4] [8]. Like other estrogens, its primary mechanism of action involves high-affinity binding to intracellular estrogen receptors (ERα and ERβ), leading to receptor dimerization, translocation to the nucleus, binding to Estrogen Response Elements (EREs) on DNA, and modulation of gene transcription [1] [8]. The conformational rigidity imposed by its 14α,17α-ethano bridge likely influences its binding affinity, selectivity for ER subtypes, and subsequent transcriptional activity compared to estradiol or ethinylestradiol.
Based on its structural class and the known applications of synthetic estrogens, the potential therapeutic contexts for 1,11-Ethanoestradiol or similar investigational compounds historically would have paralleled those of established agents, primarily focusing on conditions responsive to estrogenic stimulation:
Table 2: Potential Therapeutic Contexts for Synthetic Estrogens like 1,11-Ethanoestradiol
Therapeutic Area | Mechanism | Common/Historical Estrogen Agents | Potential Role for 1,11-Ethanoestradiol |
---|---|---|---|
Menopausal HRT | Replace declining endogenous estrogen; alleviate symptoms, prevent bone loss. | Estradiol, Conjugated Estrogens, Ethinylestradiol | Investigational agent; likely not developed clinically for HRT. |
Combined Hormonal Contraception | Suppress ovulation, thicken cervical mucus, alter endometrium. | Ethinylestradiol (dominant), Mestranol (historical) | Experimental compound; not used in marketed contraceptives. |
Female Hypogonadism | Induce/maintain secondary sex characteristics, uterine development. | Estradiol, Ethinylestradiol, Conjugated Estrogens | Potential alternative explored in research; no clinical adoption. |
Advanced Prostate Cancer (Palliative) | Suppress LH/FSH → ↓Testosterone production. | Diethylstilbestrol (historical), Ethinylestradiol | Investigational agent within synthetic estrogen class. |
Acne / Hirsutism (in PCOS) | Suppress ovarian androgen production; increase SHBG → ↓free testosterone. | Ethinylestradiol (in COCs) | Theoretical application based on estrogenic action; not pursued. |
Italicized agents indicate those prominently featured in the search results for the respective context.
The search results provide no evidence that 1,11-Ethanoestradiol (Cyclodiol) progressed beyond the research or early development stage into approved therapeutic products. Its pharmacological interest lies primarily in its role as a chemical probe for understanding ER ligand interactions and the effects of drastic steroidal modifications on estrogenic activity, rather than in established clinical applications [3] [8].
CAS No.: 71031-15-7
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: